

What are the physicochemical properties of Vanillin-13C?

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An In-depth Technical Guide to the Physicochemical Properties of Vanillin-13C

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary chemical component of the extract of the vanilla bean and a globally significant flavoring agent.[1][2] Its isotopically labeled form, **Vanillin-13C**, is a crucial tool in various scientific disciplines, particularly in analytical chemistry, metabolic research, and food authentication.[2][3] By incorporating the stable, heavier isotope of carbon, ¹³C, at specific or all carbon positions, researchers can trace, quantify, and characterize vanillin and its metabolic products with high precision.

This technical guide provides a comprehensive overview of the physicochemical properties of **Vanillin-13C**, tailored for researchers, scientists, and professionals in drug development. It details its physical and spectral characteristics, outlines key experimental protocols for its use, and illustrates its application in metabolic pathways and analytical workflows. Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification during drug development.[2] **Vanillin-13C** serves as an invaluable internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Physicochemical Properties



The fundamental physicochemical properties of **Vanillin-13C** are largely similar to those of its unlabeled counterpart, with the primary difference being its molecular weight, which varies based on the number and position of the ¹³C atoms. The physical state of vanillin at room temperature is a white to slightly yellowish crystalline solid, often in a powdered or needle-like crystalline form.[5][6]

Table 1: General Physicochemical Properties of Vanillin and its ¹³C Isotopologues

Property	Unlabeled Vanillin	Vanillin-(methoxy- ¹³ C)	Vanillin-(ring-13C6)	
Molecular Formula	С8Н8О3	¹³ СС7Н8О3[7]	¹³ C ₆ C ₂ H ₈ O ₃ [8]	
Molecular Weight	152.15 g/mol [6]	153.14 g/mol [7][9][10]	158.10 g/mol [11]	
Appearance	White to pale yellow crystalline powder[12]	Not specified, assumed similar to unlabeled	Not specified, assumed similar to unlabeled	
Melting Point	81-83 °C[6][12][13]	Not specified, assumed similar to unlabeled	Not specified, assumed similar to unlabeled	
Boiling Point	285 °C[6][14]	Not specified, assumed similar to unlabeled	Not specified, assumed similar to unlabeled	
Flash Point	147 °C[14]	159.8 - 160.8 °C[7]	Not specified, assumed similar to unlabeled	
Density	1.056 g/cm³[5]	Not specified, assumed similar to unlabeled	Not specified, assumed similar to unlabeled	
рКа	7.40[14]	Not specified, assumed similar to unlabeled	Not specified, assumed similar to unlabeled	

Table 2: Solubility Profile of Vanillin



Solvent	Solubility	
Water	10 g/L (25 °C)[12]; Soluble in 100 parts water[15]	
Ethanol (95%)	Soluble (1 part in 2)[15]	
Glycerin	Soluble (1 part in 20)[15]	
Chloroform	Freely soluble[6]	
Ether	Freely soluble[6]	
Methanol	Soluble[15]	
Acetone	Soluble[15]	
Oils	Soluble[15]	
Alkali Hydroxide Solutions	Soluble[15]	
Hexane	Poorly soluble[5]	

Spectroscopic Properties

The primary analytical value of **Vanillin-13C** lies in its distinct spectroscopic signature, particularly in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR (qNMR) is a powerful technique for determining the site-specific ¹³C/¹²C isotope ratios within a vanillin molecule at natural abundance, which helps in authenticating its origin (natural vs. synthetic).[16][17] The chemical shifts in the ¹³C NMR spectrum are key identifiers for each carbon atom in the vanillin structure.

Table 3: ¹³C NMR Chemical Shifts for Vanillin (Note: Chemical shifts can vary slightly based on the solvent and instrument frequency.)



Carbon Atom	Chemical Shift (ppm) in Acetone-d ₆ [16]	Chemical Shift (ppm) in CDCl ₃ [18]
C7 (Aldehyde)	191.3	~191
C4 (C-OH)	152.5	~151.7
C3 (C-OCH₃)	148.5	~147.1
C1 (Quaternary)	131.0	~129.9
C6 (CH)	128.0	~127.6
C2 (CH)	115.3	~114.5
C5 (CH)	110.0	~108.7
C8 (Methoxy)	56.4	~56.0

Mass Spectrometry (MS)

In mass spectrometry, **Vanillin-13C** is used as an internal standard for accurate quantification. The mass-to-charge ratio (m/z) of the labeled compound is distinct from the unlabeled analog, allowing for precise measurement via isotope dilution methods.

Table 4: Key Mass Spectrometry Ions for Vanillin Quantification

Compound	Method	lonization Mode	Precursor Ion (m/z)	Product/Qu antifier Ion(s) (m/z)	Reference
Vanillin	GC/MS	El	-	150.9, 108.9, 122.8	[4]
[¹³ C ₆]-Vanillin	GC/MS	EI	-	157.0, 115.0, 158.0	[4]
Vanillin	LC-MS/MS	ESI (+)	153.1	93.1	[4]
Vanillin-13C	LC-MS/MS	ESI (+)	159.0	99.0	[4]



Experimental Protocols

Detailed methodologies are crucial for the effective application of **Vanillin-13C** in research.

Quantitative ¹³C NMR (qNMR) for Isotope Ratio Analysis

This protocol is used to determine site-specific carbon isotope ratios for vanillin authentication. [3][19]

- Sample Preparation: Dissolve a precisely weighed amount of the vanillin sample in a deuterated solvent (e.g., acetone-d₆). Add an internal standard (e.g., CH₃¹³CO₂Na) and a relaxation agent (e.g., Cr(acac)₃) to ensure uniform relaxation times for all carbon nuclei and to shorten the required experimental time.[20]
- NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Key acquisition parameters must be optimized for quantification, including a long relaxation delay (e.g., 5x the longest T₁) and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[21]
- Data Processing: Process the acquired spectra using appropriate software. Carefully integrate the signals corresponding to each carbon atom.
- Isotope Ratio Calculation: The site-specific 13 C/ 12 C ratio is calculated based on the relative intensities of the central 13 C peak and its 13 C- 13 C satellite peaks, scaled using the bulk δ^{13} C value obtained from Isotope Ratio Mass Spectrometry (IRMS).[22][23]

Stable Isotope Dilution GC-MS for Quantification

This method uses **Vanillin-13C** as an internal standard for the accurate quantification of vanillin in a complex matrix, such as fragrant oils.[4]

- Sample Preparation: Spike a known amount of the sample with a known amount of Vanillin
 13C₆ solution (the internal standard).
- Extraction: Use an appropriate extraction method to isolate the analyte and internal standard. Headspace Solid-Phase Microextraction (HS-SPME) is effective for volatile compounds like vanillin in oil matrices.[4]



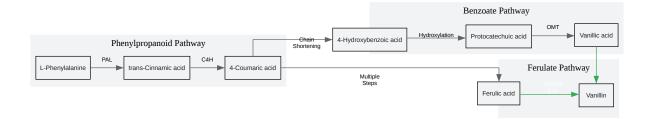
- GC-MS Analysis:
 - Gas Chromatography: Separate the components of the extract on a suitable GC column (e.g., DB-WAX).
 - Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect the specific quantifier and qualifier ions for both unlabeled vanillin and the Vanillin-¹³C₆ internal standard (see Table 4).[4]
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of vanillin in the unknown sample from this curve.[4]

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical and experimental contexts in which **Vanillin-13C** is utilized.

Vanillin Biosynthesis Pathway

Vanillin-13C can be used as a tracer to study the flux and dynamics of vanillin biosynthesis. The pathway often starts from L-phenylalanine and can proceed through either the ferulate or benzoate pathway.[1]



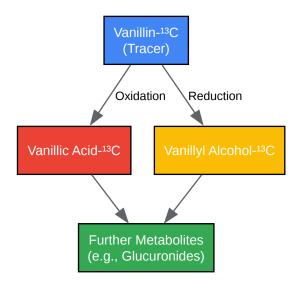
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Caption: Simplified overview of major biosynthetic pathways leading to Vanillin.

Vanillin Metabolism

The metabolism of vanillin in vivo primarily involves oxidation to vanillic acid or reduction to vanilly alcohol.[24] Labeled vanillin can trace these metabolic fates.



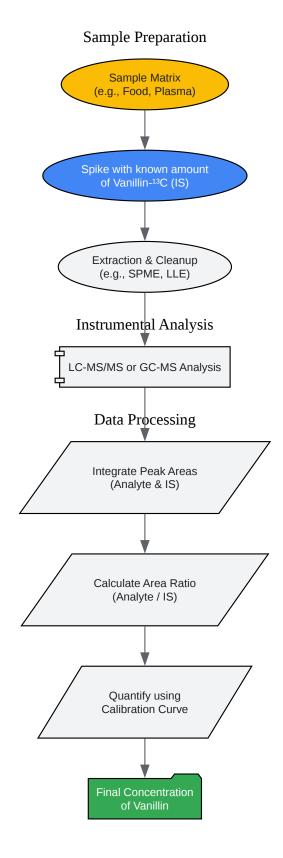
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Caption: Primary metabolic pathways of Vanillin in biological systems.

Analytical Workflow using Vanillin-13C

This diagram shows the logical steps for quantitative analysis using **Vanillin-13C** as an internal standard.





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Caption: Workflow for Isotope Dilution Mass Spectrometry using Vanillin-13C.



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